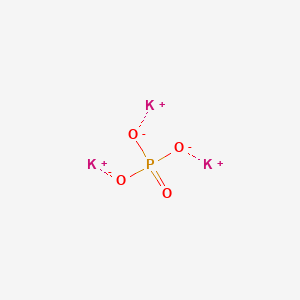

Tripotassium;phosphate

概要

説明

Tripotassium phosphate, also known as potassium phosphate tribasic, is a water-soluble salt with the chemical formula K3PO4 . It is used in foods as a buffering agent, emulsifying agent, and for nutrient fortification . It can serve as a sodium-free substitute for trisodium phosphate .

Synthesis Analysis

Tripotassium phosphate is produced by the neutralization of phosphoric acid with potassium hydroxide . It is a strong inorganic base (pK a = 12.32 for the conjugate acid) and is non-toxic, very inexpensive, and available from many chemical supply companies .Molecular Structure Analysis

The molecular formula of tripotassium phosphate is K3PO4 . It has a molar mass of 212.27 g/mol . The crystal structure is primitive orthorhombic .Chemical Reactions Analysis

Tripotassium phosphate is used as an inert, easily removed proton acceptor in organic synthesis . It has been used in several reactions, including the deprotection of BOC amines under microwave conditions , the synthesis of unsymmetrical diaryl ethers , and the cross-coupling reaction of aryl halides with terminal alkynes .Physical And Chemical Properties Analysis

Tripotassium phosphate appears as a white deliquescent powder . It has a density of 2.564 g/cm3 at 17 °C and a melting point of 1380 °C . It is soluble in water (90 g/100 mL at 20 °C) but insoluble in ethanol .科学的研究の応用

1. Salting-out Effects and Liquid–Liquid Equilibria

Tripotassium phosphate has been studied for its salting-out effects on liquid–liquid equilibria, particularly in systems involving water, acetone, 1-butanol, and ethanol. It has been observed to significantly reduce the water content of the organic phase, demonstrating its potential utility in chemical separation processes and the recovery of organic compounds (Xie, Qiu, & Yi, 2015).

2. Bactericidal Activity

Tripotassium phosphate has displayed bactericidal properties, particularly in reducing the population of native bacterial flora on poultry skin. It has shown efficacy against certain types of bacteria when used in solutions, indicating its potential use in food safety and hygiene applications (Hinton & Ingram, 2003).

3. Separation and Extraction in Chemical Processes

The compound has been utilized in ethanol–tripotassium phosphate aqueous two-phase flotation (ATPF) systems for the separation of sodium chlorophyllin and sugars. This showcases its role in improving the efficiency of separation processes in the chemical industry (Xia et al., 2016).

4. Crystal Structure and Material Science

In material science, the structural properties of tripotassium phosphate compounds have been analyzed, revealing unique one-dimensional alkali ion-containing channels and anionic subsystems. These insights contribute to the understanding of crystal structures and material properties for various applications (Beaurain et al., 2008).

Safety And Hazards

Tripotassium phosphate is classified as causing serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . Protective clothing, eye protection, and face protection should be worn when handling this chemical .

将来の方向性

There are ongoing studies on the use of tripotassium phosphate in various applications. For example, research suggests that tripotassium phosphate and plant exogenous hormone treatments could alter PgSWEET expression patterns, providing a reference for further functional verification and sugar metabolism pathway regulation of PgSWEETs .

特性

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripotassium;phosphate | |

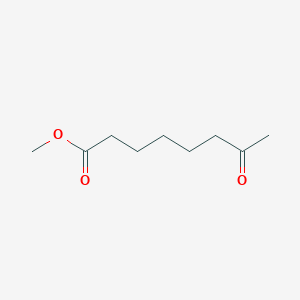

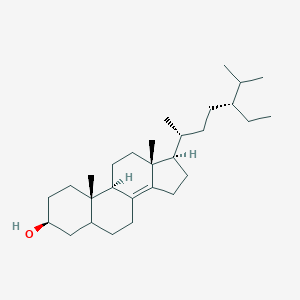

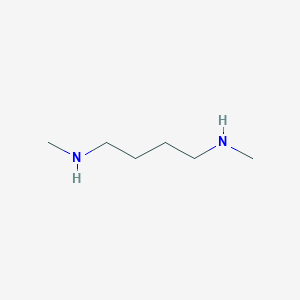

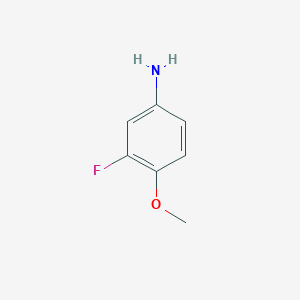

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

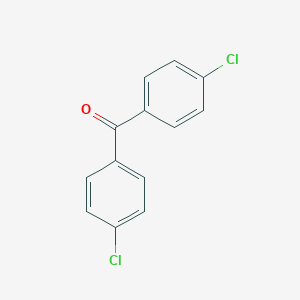

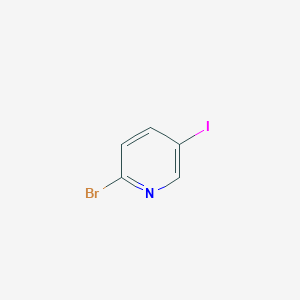

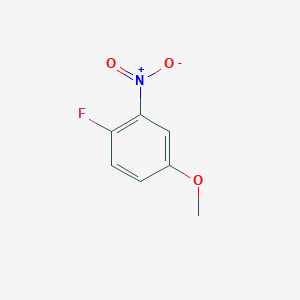

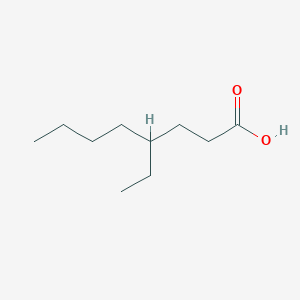

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。